REACTION_CXSMILES
|
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH2:5][N:4]=[C:3]1[NH:8][NH2:9].N1CCCN[C:11]1=[S:16].CCl>C(O)(C)C>[ClH:1].[CH3:11][S:16][C:3]1[NH:2][CH2:7][CH2:6][CH2:5][N:4]=1.[NH2:8][NH2:9] |f:0.1,5.6|
|
Name
|
1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1C(=NCCC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(NCCC1)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated in an autoclave at 170°-180° C. for hours
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CSC=1NCCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH2:5][N:4]=[C:3]1[NH:8][NH2:9].N1CCCN[C:11]1=[S:16].CCl>C(O)(C)C>[ClH:1].[CH3:11][S:16][C:3]1[NH:2][CH2:7][CH2:6][CH2:5][N:4]=1.[NH2:8][NH2:9] |f:0.1,5.6|
|
Name
|
1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1C(=NCCC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(NCCC1)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated in an autoclave at 170°-180° C. for hours
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CSC=1NCCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |